N-(2-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features chlorophenyl and fluorophenyl groups, which contribute to its unique chemical properties.
Properties
Molecular Formula |
C16H12ClFN4O |
|---|---|
Molecular Weight |
330.74 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-14-8-3-2-7-13(14)17)20-21-22(10)12-6-4-5-11(18)9-12/h2-9H,1H3,(H,19,23) |
InChI Key |
VGVIWKMMRQCQNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions. These reactions typically involve the use of chlorobenzene and fluorobenzene derivatives as starting materials.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the triazole derivative with an appropriate amine under acidic or basic conditions.
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and automated synthesis equipment.
Chemical Reactions Analysis
N-(2-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents for these reactions include alkyl halides, aryl halides, and sulfonates. The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions.
Scientific Research Applications
N-(2-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used as a ligand in coordination chemistry and as a reagent in various organic reactions.
Biology: The compound is used in biological studies to investigate its effects on various biological systems. It is also used as a probe to study the interactions between proteins and small molecules.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties. It is also used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, and receptors, leading to changes in their activity and function. The molecular targets and pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide: This compound differs from the target compound by the absence of the methyl group. It has similar chemical properties but may exhibit different biological activities.
N-(2-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: This compound differs from the target compound by the presence of a carboxylic acid group instead of a carboxamide group. It has different chemical properties and may exhibit different reactivity and biological activities.
N-(2-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-methanol: This compound differs from the target compound by the presence of a hydroxyl group instead of a carboxamide group. It has different chemical properties and may exhibit different reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
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